2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Description
Properties
Molecular Formula |
C18H13Cl2NO |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C18H13Cl2NO/c19-15-6-3-7-16(18(15)20)21-10-14-13-5-2-1-4-12(13)8-9-17(14)22-11-21/h1-9H,10-11H2 |
InChI Key |
UKBGISZEJIULRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Methanolic Ammonia-Mediated Condensation
Early methods adapted from Alfonsov et al. (2007) involve the reaction of 2-naphthol, 2,3-dichlorobenzaldehyde, and methanolic ammonia at ambient temperature. The procedure entails:
- Dissolving 2-naphthol (1 mmol) in absolute methanol (0.5 mL).
- Adding 2,3-dichlorobenzaldehyde (2 mmol) and 25% methanolic ammonia (0.5 mL).
- Stirring the mixture for 48 hours, yielding crystalline product after filtration and recrystallization from petroleum ether.
This method achieves moderate yields (40–50%) but requires prolonged reaction times. The ammonia acts as both a base and a nucleophile, promoting imine formation followed by cyclization.
Acid-Catalyzed Cyclization
Li et al. (2008) demonstrated the use of HCl as a catalyst for ring-closure reactions. A mixture of 2-naphthol, 2,3-dichlorobenzaldehyde, and urea in 20% HCl is refluxed for 6 hours, yielding the oxazine via dehydration. This method improves reaction efficiency (60–70% yield) but generates acidic waste, complicating purification.
Green Chemistry Methodologies
Snail Shell Catalyst under Solvent-Free Conditions
Benomar et al. (2017) developed a one-pot, solvent-free protocol using snail shell-derived calcium oxide (12.9 mol%). Key steps include:
- Heating 2-naphthol (1 mmol), 2,3-dichlorobenzaldehyde (1.2 mmol), and urea (1.5 mmol) at 120°C for 30 minutes.
- Filtering the catalyst and recrystallizing the crude product from ethanol.
This method achieves 85–90% yield with a reaction time of <1 hour. The snail shell catalyst is recyclable for up to five cycles without significant activity loss, as confirmed by XRD and FT-IR analysis.
Magnetic Solid Acid Nanocatalyst in Aqueous Media
A 2024 study by M-FER/TEPA/SO3H researchers introduced a magnetic nanocatalyst for room-temperature synthesis in water. The procedure involves:
- Mixing 2-naphthol (1 mmol), 2,3-dichlorobenzaldehyde (1.1 mmol), and thiourea (1.2 mmol) in H2O.
- Adding M-FER/TEPA/SO3H (10 mg) and stirring for 20 minutes.
- Recovering the catalyst magnetically and extracting the product with ethyl acetate.
Yields exceed 95%, with the catalyst exhibiting consistent activity over seven cycles. The aqueous medium minimizes environmental impact, aligning with green chemistry principles.
Multicomponent Reaction Strategies
One-Pot Three-Component Synthesis
Adapting the method from Boukhris et al. (2017), a three-component reaction combines 2-naphthol, 2,3-dichlorobenzaldehyde, and urea under solvent-free conditions. The absence of solvent enhances atom economy, while the exothermic reaction drives completion within 30 minutes.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst loading | 12.9 mol% | 89 |
| Temperature (°C) | 120 | 91 |
| Molar ratio (1:1.2:1.5) | - | 87 |
Anti-Selective Oxazine Formation
Kategaonkar et al. (2014) reported anti-selective synthesis using ZrOCl2 as a catalyst. While designed for trisubstituted oxazines, this method can be adapted by omitting the amine component. The anti-configuration is confirmed by NOESY NMR, showing no coupling between the dichlorophenyl and naphthyl protons.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Melting Point and Mass Spectrometry
- Mp: 214–216°C (lit. 214–216°C).
- HRMS (ESI): m/z calcd. for C20H13Cl2NO [M+H]+: 374.0378; found: 374.0381.
Applications and Derivatives
While specific pharmacological data for 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e]oxazine remain limited, analogous naphthoxazines exhibit antipsychotic, anticancer, and antibacterial activities. Docking studies suggest high binding affinity for dopamine receptors (ΔG = −9.2 kcal/mol), warranting further in vitro validation.
Chemical Reactions Analysis
Cyclization Mechanism
The formation of the oxazine ring involves:
-
Condensation : 2-Naphthol reacts with aldehydes (e.g., 2,3-dichlorobenzaldehyde) to form an intermediate Schiff base.
-
Nucleophilic Attack : The amine group attacks the carbonyl carbon, forming a hemiaminal.
-
Ring Closure : Intramolecular cyclization generates the 1,3-oxazine scaffold .
Stereochemical Control
The anti-orientation of hydrogens at C-2 and C-4 is thermodynamically favored due to reduced steric hindrance between the dichlorophenyl group and naphthalene moiety .
Ring-Opening Reactions
The oxazine ring undergoes hydrolysis under acidic conditions:
Reaction :
Electrophilic Substitution
The dichlorophenyl group directs electrophilic attacks to the para position of the naphthalene ring:
Example : Nitration yields 4-nitro derivatives under HNO₃/H₂SO₄ at 0–5°C.
Table 2: Catalyst Performance Comparison
| Catalyst | Reaction Time | Temperature | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| CCl₃COOH | 48 hr | RT | 92 | >99% anti | |
| LaCl₃/ClCH₂COOH | 55 min | 125°C | 94 | 95% anti | |
| Snail shell | 2 hr | 100°C | 89 | 90% anti |
Snail shell catalysts offer eco-friendly advantages, achieving 89% yield without solvents .
Stability and Reaction Challenges
Scientific Research Applications
2-(2,3-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound belonging to the naphthoxazine family, featuring a naphthalene backbone with a fused oxazine ring and a dichlorophenyl substituent. The presence of chlorine atoms significantly influences the compound's reactivity and biological interactions.
Scientific Research Applications
The unique properties of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine make it valuable in various fields:
- Drug Discovery Preliminary studies suggest that compounds in the naphtho[1,2-e][1,3]oxazine class have various biological activities.
- Materials Science The compound can be used in developing new materials with specific optical or electronic properties.
- Chemical Synthesis It serves as a crucial intermediate in synthesizing more complex molecules.
Biological Activities
Compounds in the naphtho[1,2-e][1,3]oxazine class have shown various biological activities. Preliminary studies suggest that they possess antimicrobial and anticancer properties . Further research is needed to elucidate the mechanisms behind these biological activities and to evaluate their efficacy in clinical settings.
Research Directions
Studies focusing on the interactions of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine with biological targets are crucial for understanding its mechanism of action. These studies often involve:
- Molecular Docking : Predicting binding affinities with target proteins.
- Cell-Based Assays : Evaluating efficacy and toxicity in cellular models.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Substituents alter solubility, logP, and stability:
Structural and Conformational Analysis
- Oxazine Ring Conformation : Derivatives typically adopt a half-chair conformation, stabilized by intramolecular hydrogen bonding .
- Substituent Effects : Aromatic substituents (e.g., 4-methoxyphenyl) enhance planarity and π-π stacking in enzyme binding pockets, whereas aliphatic groups disrupt these interactions .
- Spectral Data : Halogenated derivatives (e.g., 4-chloro, 4-bromo) show distinct FT-IR peaks at 810–830 cm⁻¹ (C-Cl/Br stretching) and NMR shifts for aromatic protons (δ 7.2–8.0 ppm) .
Biological Activity
The compound 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a member of the naphthoxazine family, characterized by its unique chemical structure which includes a naphthalene backbone and a fused oxazine ring. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
- Molecular Formula : C15H12Cl2N2O
- Molecular Weight : Approximately 293.17 g/mol
- Structural Features : The presence of dichlorophenyl substituents enhances the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves condensation reactions using various catalysts. Notably, lanthanum chloride has been utilized in solvent-free conditions to optimize yields and reduce reaction times.
1. Anticancer Activity
Recent studies have indicated that derivatives of naphtho[1,2-e][1,3]oxazines exhibit significant anticancer properties. For instance, compounds synthesized with an arylsulfonamide moiety demonstrated remarkable activity against breast (MCF-7) and colon (HCT116) cancer cell lines. Some derivatives showed comparable IC50 values to established drugs like 5-fluorouracil .
2. Antimicrobial Activity
The antimicrobial efficacy of naphthoxazine derivatives has also been evaluated against various human pathogens. Preliminary findings suggest that the presence of chlorine atoms in the structure enhances antimicrobial potency compared to non-chlorinated analogs .
3. Anticonvulsant Activity
The anticonvulsant potential of these compounds has been assessed using the pentylenetetrazole test in animal models. The results indicate that certain derivatives may act as GABA agonists, suggesting a mechanism through which they exert their anticonvulsant effects .
Comparative Analysis
A comparative analysis highlights the biological activities of 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine against other similar compounds in the naphthoxazine family:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 2-(4-Chlorophenyl)-naphtho[1,2-e][1,3]oxazine | Contains a chlorine substituent | Antimicrobial | Less potent than dichlorinated analogs |
| 4-Methyl-2-(phenyl)-naphtho[1,2-e][1,3]oxazine | Methyl instead of chlorine | Moderate cytotoxicity | Exhibits lower lipophilicity |
| 5-Fluoro-2-(naphthalen-1-yl)-naphtho[1,2-e][1,3]oxazine | Fluorine substituent | Antifungal activity | Enhanced solubility in polar solvents |
Study on Anticancer Activity
In a study published in the Arabian Journal of Chemistry, several novel naphtho[1,2-e][1,3]oxazines were synthesized and evaluated for their anticancer activity against various cancer cell lines. Compounds such as 7j and 7l exhibited significant inhibitory effects on MCF-7 and HCT116 cells with IC50 values comparable to leading chemotherapeutics .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of newly synthesized naphthoxazines against five human pathogenic bacteria. The results demonstrated that compounds with dichlorophenyl groups showed enhanced activity compared to their non-chlorinated counterparts .
Q & A
Q. What are the common synthetic strategies for 2-(2,3-dichlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine derivatives?
The compound is typically synthesized via Mannich-type condensation-cyclization reactions. A general procedure involves reacting 2-naphthol with formaldehyde and a substituted aromatic amine (e.g., 2,3-dichloroaniline) in ethanol or methanol, often catalyzed by L-proline (7.5 mol%) or magnetic nanocatalysts like Fe₃O₄@nano-cellulose/TiCl₂. The reaction proceeds under mild conditions (room temperature or 60°C) with short reaction times (2–48 hours). Purification is achieved via crystallization in ethanol .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm substitution patterns and hydrogen environments (e.g., aromatic protons, dihydro-oxazine ring protons) .
- X-ray crystallography : Resolves tautomerism and stereoelectronic effects (e.g., C–H···π interactions in crystal packing). SHELX programs are widely used for refinement .
- IR spectroscopy : Identifies functional groups (e.g., C–O–C stretching in oxazine rings) .
Q. What are the primary biological activities reported for this compound?
Derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 8–64 µg/mL .
- Antiparasitic action : Selective inhibition of Leishmania donovani promastigotes .
- Toxicity suppression : Mitigates chlorpyrifos-induced blood cell damage in amphibians .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound using heterogeneous catalysts?
- Catalyst selection : Magnetic nanocatalysts (e.g., GO-Fe₃O₄–Ti(IV)) offer superior recyclability (4 cycles with <10% efficiency loss) and solvent-free conditions. Optimal loading is 0.04 g catalyst per mmol substrate .
- Temperature control : Reactions at 60°C reduce side products compared to ambient conditions .
- Mechanistic validation : Intermediate trapping (e.g., Mannich adducts) via LC-MS confirms reaction pathways .
Q. How to address contradictions in antimicrobial activity data across different substituted derivatives?
Discrepancies arise from substituent electronic effects and assay protocols:
- Electron-withdrawing groups (e.g., 8-Br) enhance activity against Gram-positive bacteria but reduce antifungal potency .
- Standardization : Use CLSI/M38-A2 guidelines for MIC determination and include positive controls (e.g., ciprofloxacin) to validate assay conditions .
Q. What computational approaches are used to predict biological activity and guide synthesis?
- Molecular docking : Screens derivatives against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- QSAR modeling : Correlates substituent Hammett constants (σ) with antimicrobial IC₅₀ values .
- DFT calculations : Predicts tautomeric stability (e.g., ring-chain tautomerism in 1,3-diaryl derivatives) .
Q. How to resolve tautomerism in structural analysis using crystallographic data?
- High-resolution X-ray data (R factor < 0.05) distinguishes between keto-enol and ring-chain tautomers.
- Hydrogen bonding networks : Weak C–H···O interactions stabilize specific tautomers .
- Dynamic NMR : Monitors tautomeric equilibria in solution (e.g., DMSO-d₆ at 300 MHz) .
Q. What methodologies validate the ecological impact of synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
